molecular formula C6H4F2O2S B2649862 3-Fluorobenzenesulfonyl fluoride CAS No. 1547-91-7

3-Fluorobenzenesulfonyl fluoride

Cat. No. B2649862
CAS RN: 1547-91-7
M. Wt: 178.15
InChI Key: FBJGENMTNIFRBP-UHFFFAOYSA-N
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Description

3-Fluorobenzenesulfonyl fluoride is a fluorinated arylsulfonyl fluoride . It is also known as m-fluorobenzenesulfonyl chloride .


Synthesis Analysis

Two complementary strategies have been demonstrated for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .


Molecular Structure Analysis

The molecular formula of 3-Fluorobenzenesulfonyl fluoride is C6H4F2O2S . Its average mass is 178.157 Da and its monoisotopic mass is 177.990005 Da .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

The molecular formula of 3-Fluorobenzenesulfonyl fluoride is C6H4F2O2S . Its average mass is 178.157 Da and its monoisotopic mass is 177.990005 Da .

Scientific Research Applications

Reactivity with Hydroxyl Groups

3-Fluorobenzenesulfonyl fluoride is an analogue of 4-fluorobenzenesulfonyl chloride, known for its strong electron-withdrawing properties due to the fluoride atom. This makes it an excellent agent for covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres and cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form fluorobenzenesulfonate leaving groups, which can be used to attach enzymes, antibodies, and other biologicals while retaining their function (Chang, Gee, Smith, & Lake, 1992).

Biodegradation of Fluorinated Compounds

Research on fluorinated compounds like 3-fluorobenzenesulfonyl fluoride explores their degradation by microbial strains. For instance, Labrys portucalensis, a microbial strain, has shown the capability to degrade difluorobenzenes, which are structurally similar to 3-fluorobenzenesulfonyl fluoride. This degradation process involves stoichiometric release of fluoride ions and is crucial for understanding the environmental impact and biodegradability of such compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Catalytic Applications

Transition metal fluoride complexes, related to 3-fluorobenzenesulfonyl fluoride, are of interest for catalytic applications, including C-F bond activation and fluorocarbon functionalization. These complexes are involved in hydrodefluorination (HDF) reactions of perfluorinated aromatic compounds, providing insights into catalytic processes involving fluorinated compounds (Vela et al., 2005).

Fluoride Ion Removal

The reactivity of 3-fluorobenzenesulfonyl fluoride derivatives makes them relevant in studying fluoride ion removal. Metal(III)-loaded amberlite resins, for example, have been used for effective fluoride ion adsorption, which is essential for water purification and understanding environmental fluoride contamination (Luo & Inoue, 2004).

Fluorination of Aliphatic C-H Bonds

Fluorination of aliphatic C-H bonds using fluoride ions, catalyzed by manganese porphyrin, demonstrates the potential of 3-fluorobenzenesulfonyl fluoride derivatives in organic synthesis. This process allows for the selective introduction of fluorine into hydrocarbons, which is crucial in the development of pharmaceuticals and agrochemicals (Liu et al., 2012).

Sensing and Detection of Fluoride

The ability of 3-fluorobenzenesulfonyl fluoride derivatives to interact with fluoride ions is utilized in sensing and detection applications. Organoboron compounds, for example, have been developed for the detection of fluoride in water, which is vital for monitoring environmental and public health concerns (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

Safety and Hazards

3-Fluorobenzenesulfonyl fluoride causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, or vapors . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves, protective clothing, eye protection, and face protection . In case of exposure, immediately call a POISON CENTER or doctor/physician .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests a promising future direction for the use of 3-Fluorobenzenesulfonyl fluoride and similar compounds in various fields.

properties

IUPAC Name

3-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJGENMTNIFRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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